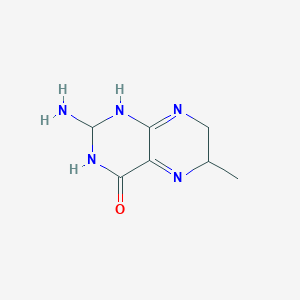
2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine is a chlorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a methylsulfonylmethyl group at position 4 on the pyridine ring. Chlorinated pyridines are known for their significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the methylsulfonylmethyl group. One common method includes the reaction of 2,6-dichloropyridine with a methylsulfonylmethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols depending on the reducing agent used.
Scientific Research Applications
2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and methylsulfonylmethyl group contribute to its reactivity and binding affinity. It can act as an electrophile, facilitating nucleophilic attack by biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the methylsulfonylmethyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Chloro-2,6-dimethylpyridine: Contains methyl groups instead of chlorine atoms, leading to different reactivity and applications.
2,6-Dichloro-4-methylpyridine:
Uniqueness
2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine is unique due to the presence of both chlorine atoms and the methylsulfonylmethyl group, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound for diverse scientific and industrial applications.
Properties
Molecular Formula |
C7H7Cl2NO2S |
|---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
2,6-dichloro-4-(methylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
InChI Key |
RXEMIIGQMCPAGE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



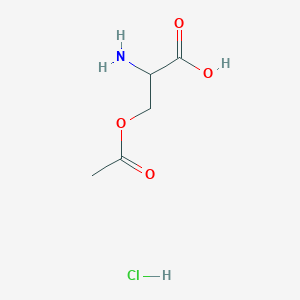

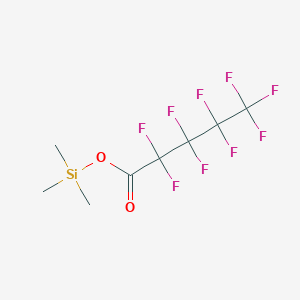
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)
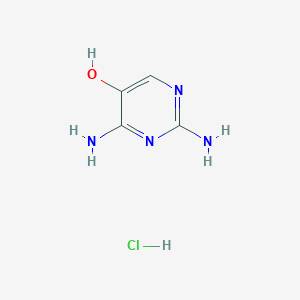
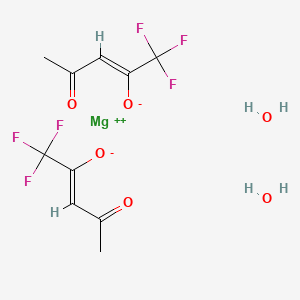
![sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12063255.png)


![Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane](/img/structure/B12063282.png)


